molecular formula C10H11ClN2O5S2 B13207124 3-Nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride

3-Nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride

Katalognummer: B13207124
Molekulargewicht: 338.8 g/mol
InChI-Schlüssel: DEPFRRILSOVBBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride is a complex organic compound with the molecular formula C10H11ClN2O5S2. This compound is known for its unique structure, which includes a nitro group, a thiolane ring, and a benzenesulfonyl chloride moiety. It is primarily used in research settings and has various applications in chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride typically involves multiple steps. One common method starts with the nitration of 4-aminobenzenesulfonyl chloride to introduce the nitro group. This is followed by the reaction with 1-oxothiolane to form the desired compound. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the process generally involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Analyse Chemischer Reaktionen

Types of Reactions

3-Nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonamides, amino derivatives, and sulfoxides or sulfones, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-Nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-Nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or alter the structure of proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Nitrobenzenesulfonyl chloride: Lacks the thiolane ring, making it less versatile in certain reactions.

    4-Aminobenzenesulfonyl chloride: Does not have the nitro group, affecting its reactivity and applications.

    3-[(1-Oxothiolan-1-ylidene)amino]benzoic acid: Similar structure but lacks the sulfonyl chloride group

Uniqueness

3-Nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable for various research applications .

Eigenschaften

Molekularformel

C10H11ClN2O5S2

Molekulargewicht

338.8 g/mol

IUPAC-Name

3-nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride

InChI

InChI=1S/C10H11ClN2O5S2/c11-20(17,18)8-3-4-9(10(7-8)13(14)15)12-19(16)5-1-2-6-19/h3-4,7H,1-2,5-6H2

InChI-Schlüssel

DEPFRRILSOVBBT-UHFFFAOYSA-N

Kanonische SMILES

C1CCS(=NC2=C(C=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-])(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.